molecular formula C22H24ClN5O B2936333 4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923132-28-9

4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

カタログ番号: B2936333
CAS番号: 923132-28-9
分子量: 409.92
InChIキー: NQNQTKAHPFJSOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C18H21ClN2O . It has an average mass of 316.825 Da and a monoisotopic mass of 316.134247 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C18H21ClN2O . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.

作用機序

Lapatinib is a tyrosine kinase inhibitor that works by inhibiting the activity of the HER2 protein. The HER2 protein is a receptor tyrosine kinase that is overexpressed in HER2-positive breast cancer cells. The overexpression of HER2 leads to increased cell growth and division, which ultimately leads to the development of cancer. Lapatinib binds to the intracellular domain of the HER2 protein and inhibits its activity, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It inhibits the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER4. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

実験室実験の利点と制限

Lapatinib has a number of advantages for lab experiments. It is a potent inhibitor of the HER2 protein and has been extensively studied for its anti-cancer properties. Lapatinib has also been shown to have a good safety profile, with minimal side effects. However, Lapatinib has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Lapatinib is also a highly specific inhibitor of the HER2 protein, which may limit its use in experiments that require the inhibition of other tyrosine kinases.

将来の方向性

There are a number of future directions for the study of Lapatinib. One area of research is the development of more potent and selective inhibitors of the HER2 protein. Another area of research is the investigation of Lapatinib in combination with other anti-cancer drugs. Lapatinib has been shown to have synergistic effects when combined with other drugs, such as paclitaxel and trastuzumab. The development of new drug combinations may lead to more effective treatments for HER2-positive breast cancer. Finally, there is a need for more research on the long-term effects of Lapatinib treatment. Long-term studies will help to determine the safety and efficacy of Lapatinib as a treatment for HER2-positive breast cancer.
In conclusion, Lapatinib is a tyrosine kinase inhibitor that is used to treat HER2-positive metastatic breast cancer. It works by inhibiting the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has been extensively studied for its anti-cancer properties and has a good safety profile. However, it has some limitations for lab experiments, such as its cost and specificity. There are a number of future directions for the study of Lapatinib, including the development of more potent and selective inhibitors of the HER2 protein, the investigation of Lapatinib in combination with other anti-cancer drugs, and the need for more research on the long-term effects of Lapatinib treatment.

合成法

Lapatinib is synthesized through a multistep process. The synthesis starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-(diethylamino)-2-nitrobenzene to form 4-chloro-3-nitro-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. The final step involves the reaction of 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide with 6-methyl-4-(3-trifluoromethylphenyl)pyrimidin-2-amine to form Lapatinib.

科学的研究の応用

Lapatinib has been extensively studied for its anti-cancer properties. It is used for the treatment of HER2-positive metastatic breast cancer. Lapatinib works by inhibiting the activity of the HER2 protein, which is overexpressed in HER2-positive breast cancer cells. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

特性

IUPAC Name

4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNQTKAHPFJSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。